(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
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Overview
Description
(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a 4-chloro-3-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzyl chloride and pyrrolidine.
Nucleophilic Substitution: The 4-chloro-3-methylbenzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine to form the intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the chloro group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its biological activity and potential effects on various biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.
4-chloro-3-methylphenylmethylamine: A structurally similar compound with different functional groups.
Pyrrolidin-3-ol: A simpler analog without the 4-chloro-3-methylphenylmethyl substitution.
Uniqueness
(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of the 4-chloro-3-methylphenylmethyl group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H16ClNO/c1-9-6-10(2-3-12(9)13)7-14-5-4-11(15)8-14/h2-3,6,11,15H,4-5,7-8H2,1H3/t11-/m1/s1 |
InChI Key |
ZDMRHYGDMJRQCS-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)CN2CC[C@H](C2)O)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(C2)O)Cl |
Origin of Product |
United States |
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